8-phenylpyrido[3,4-d]pyridazin-5(6H)-one
Description
Properties
IUPAC Name |
8-phenyl-6H-pyrido[3,4-d]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-12-8-16-15-7-11(12)10(6-14-13)9-4-2-1-3-5-9/h1-8H,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVAZZRAEIBPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=CN=NC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557836 | |
| Record name | 8-Phenylpyrido[3,4-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116776-21-7 | |
| Record name | 8-Phenylpyrido[3,4-d]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Esterification via Alkylation
Reaction with ethyl chloroacetate under alkaline conditions introduces ester functionalities at the 8-position:
Reaction Conditions :
-
8-phenylpyrido[3,4-d]pyridazin-5(6H)-one + ethyl chloroacetate
-
K₂CO₃, dry acetone, reflux for 24 hours
Product : Ethyl 2-(8-phenylpyrido[3,4-d]pyridazin-5-yloxy)acetate
Characterization :
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¹H NMR (δ): 1.3 ppm (t, 3H, CH₃), 4.3 ppm (q, 2H, CH₂), 5.1 ppm (s, 2H, OCH₂), 7.3–7.8 ppm (m, aromatic protons) .
Chlorination with Phosphorus Oxychloride
The lactam oxygen is replaced by chlorine under harsh conditions:
Reaction Conditions :
-
Excess POCl₃, reflux for 4 hours
Product : 8-Chloro-5-phenylpyrido[3,4-d]pyridazine
Application : Serves as an intermediate for nucleophilic substitutions (e.g., hydrazine reactions) .
Hydrazine Substitution
The chlorinated derivative reacts with hydrazine to form hydrazinyl analogs:
Reaction Conditions :
-
8-Chloro-5-phenylpyrido[3,4-d]pyridazine + hydrazine hydrate
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n-Butanol, reflux for 5 hours
Product : 8-Hydrazinyl-5-phenylpyrido[3,4-d]pyridazine
Characterization :
Thione Formation
Treatment with phosphorus pentasulfide converts the lactam to a thione:
Reaction Conditions :
-
P₂S₅, dry xylene, reflux
Product : 5-Phenylpyrido[3,4-d]pyridazin-8(7H)-thione
Significance : Enhances reactivity toward electrophilic agents .
Cyclization with Phenylisothiocyanate
Forms fused heterocycles through cyclocondensation:
Reaction Conditions :
-
Phase-transfer catalysis (TBAB, K₂CO₃)
-
Dioxane, 60°C
Product : 4-Imino-7-(methylthio)-3,5-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Mechanism : Nucleophilic attack by the pyridazine nitrogen on phenylisothiocyanate .
Oxidation to Sulfone Derivatives
Controlled oxidation modifies sulfur-containing substituents:
Reaction Conditions :
-
KMnO₄, acetic acid
Product : 5-Phenylpyrido[3,4-d]pyridazin-8(7H)-sulfone
Impact : Improves metabolic stability in drug design contexts .
Formation of 1,3,4-Oxadiazoles and Thiadiazoles
Hydrazide intermediates undergo cyclization to form bioactive heterocycles:
Selective Methylation for Stability Enhancement
Introduction of methyl groups suppresses metabolic degradation:
Reaction Conditions :
-
Dimethyl sulfate, NaOH
Product : 6-Methyl-8-phenylpyrido[3,4-d]pyridazin-5(6H)-one
Outcome : Blocks oxidation sites, improving pharmacokinetic profiles .
Key Reaction Trends
-
Nucleophilic Substitution : Chlorine at position 8 is readily displaced by amines, hydrazines, or alkoxides.
-
Electrophilic Aromatic Substitution : Limited due to electron-deficient rings; reactions favor positions activated by substituents.
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Heterocycle Fusion : Facilitates access to polycyclic systems with potential bioactivity (e.g., pyrimidines, triazines) .
Experimental protocols emphasize optimizing solvent polarity (e.g., acetone for alkylation, xylene for thiolation) and catalytic systems (e.g., TBAB for phase-transfer reactions). Structural confirmation relies on NMR, IR, and mass spectrometry, with lactam-to-thione conversions showing distinct S=O (1325 cm⁻¹) or C=S (1645 cm⁻¹) signatures .
Scientific Research Applications
Medicinal Chemistry
8-Phenylpyrido[3,4-d]pyridazin-5(6H)-one and its derivatives have been investigated for their biological activities, particularly in the context of cancer therapy. Research indicates that these compounds can act as inhibitors of key enzymes involved in cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the potential of pyrido[3,4-d]pyridazine derivatives as inhibitors of Monopolar Spindle 1 (MPS1), a critical regulator during mitosis. For instance, one study demonstrated that modifications to the pyrido[3,4-d]pyridazine scaffold significantly enhanced potency against MPS1, achieving IC50 values below 1 μM, indicating strong potential for therapeutic applications in oncology .
Table 1: Potency of Pyrido[3,4-d]pyridazine Derivatives Against MPS1
| Compound | IC50 (μM) | Selectivity Ratio (MPS1/CDK2) |
|---|---|---|
| 15b | 0.008 | >80 |
| 24c | <1 | Not specified |
Diuretic Properties
The compound has also been studied for its diuretic properties. Certain pyrido[3,4-d]pyridazine derivatives exhibit significant diuretic activity, making them candidates for treating conditions like hypertension and edema. The diuretic action of these compounds is attributed to their ability to inhibit specific renal transporters.
Pharmacological Studies
In pharmacological studies, compounds derived from pyrido[3,4-d]pyridazine were shown to possess diuretic effects comparable to existing diuretics but with lower toxicity profiles. For example, the administration of certain derivatives resulted in enhanced diuretic action approximately three times greater than that of standard compounds .
Table 2: Diuretic Efficacy of Pyrido[3,4-d]pyridazine Derivatives
| Compound | Diuretic Activity (Relative) | Toxicity Level |
|---|---|---|
| 8-Methoxy-1,4-dimorpholino | 3x standard | Low |
| 8-Chloro-1,4-dimorpholino | Moderate | Moderate |
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions that allow for the introduction of substituents that can enhance its biological activity. For instance, studies have shown that introducing methyl groups can curb metabolic degradation while improving selectivity for target kinases like MPS1 over others such as CDK2 .
Case Studies and Research Findings
Several case studies have documented the effectiveness of pyrido[3,4-d]pyridazine derivatives in preclinical models:
- Case Study 1 : A derivative was tested in a human tumor xenograft model demonstrating significant tumor reduction compared to control groups.
- Case Study 2 : In vitro assays indicated that certain derivatives exhibited selective inhibition against cancer cell lines while maintaining low cytotoxicity towards normal cells.
Mechanism of Action
The mechanism of action of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridazinone Derivatives with Substituted Aromatic Groups
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h) :
These derivatives, synthesized via nucleophilic substitution using halides and potassium carbonate, lack the fused pyridine ring present in 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one. The 5-chloro substituent enhances electrophilicity, enabling further functionalization. However, their simpler structure limits their binding diversity compared to the fused bicyclic system of the target compound .- Isoxazolo[3,4-d]pyridazin-7-(6H)-one derivatives: These compounds, evaluated as aldose reductase inhibitors, feature an isoxazole ring fused to pyridazinone. Unlike this compound, electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring at the 6-position significantly enhance inhibitory activity (e.g., compound 5g with IC₅₀ comparable to Sorbinil). Acetic acid derivatives in this class show superior potency over bulkier analogs, highlighting the importance of substituent polarity—a trend that may extend to 8-phenylpyrido analogs .
Fused Bicyclic Pyridazinones
- 7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones: This scaffold, synthesized via Cu(OTf)₂-catalyzed microwave-assisted reactions, shares structural similarities but differs in ring fusion (pyrido[4,3-c] vs. pyrido[3,4-d]). The 7-aryl substituent in these compounds is critical for bioactivity, such as mGluR5 modulation. However, the fully unsaturated pyrido[3,4-d]pyridazinone core in the target compound may confer greater metabolic stability due to reduced ring strain .
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 53g): These derivatives incorporate a pyrimidinone ring instead of pyridazinone.
Methyl-Substituted Analogs
- 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one: A metabolite of the herbicide diflufenzopyr, this compound replaces the phenyl group with a methyl substituent. The absence of an aromatic ring reduces π-π stacking interactions but improves aqueous solubility. This trade-off highlights the balance between lipophilicity and bioavailability in designing pyridazinone derivatives .
Substituent Effects on Bioactivity
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability: The unsaturated pyridazinone core may resist oxidative metabolism better than dihydro analogs, as seen in related scaffolds .
Q & A
Q. What are the key synthetic routes for 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyridazine precursors with phenyl-containing reagents under acidic or basic conditions. For example, microwave-assisted synthesis (reducing reaction time from hours to minutes) has been effective for analogous pyrido-pyridazinones . Intermediate characterization relies on LC-MS for purity assessment and /-NMR to confirm regiochemistry. For instance, -NMR peaks between δ 7.2–8.5 ppm confirm aromatic protons, while carbonyl groups (C=O) appear at ~170 ppm in -NMR .
Q. Which analytical methods are critical for assessing purity and structural integrity?
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to resolve polar impurities .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]) with <2 ppm error.
- Elemental Analysis : Deviations >0.4% in C/H/N indicate impurities or hydration .
Q. What are common impurities observed during synthesis, and how are they mitigated?
Impurities often arise from incomplete cyclization (e.g., open-chain intermediates) or regiochemical byproducts. For example, residual solvents like DMF or THF are detected via GC-MS and minimized using KP-NH solid-phase extraction cartridges . Process optimization (e.g., stoichiometric control of phenylating agents) reduces dimerization byproducts .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Reductive Amination : Use sodium triacetoxyborohydride (STAB) in dichloromethane:methanol (2:1) for efficient imine reduction, achieving yields >70% .
- Microwave Irradiation : Reduces cyclization time from 12 hours to 30 minutes at 150°C, minimizing thermal degradation .
- Catalysis : Pd(OAc) or CuI enhances coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
Q. How do structural modifications influence bioactivity, and what computational tools validate these effects?
- SAR Studies : Replacing the phenyl group with electron-withdrawing groups (e.g., -NO) reduces solubility but enhances binding affinity in kinase assays.
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., ATP-binding pockets). Validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assigns ambiguous protons/carbons (e.g., distinguishing pyridazine vs. pyridine protons).
- Isotopic Labeling : -labeling clarifies nitrogen environments in complex heterocycles .
- Orthogonal Techniques : Compare XRD crystal structures with computational models (DFT) to confirm tautomeric forms .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., STAB reactions) .
- Data Validation : Cross-reference HPLC retention times with spiked authentic standards to confirm identity .
- Ethical Compliance : Adhere to ICH Q3A guidelines for impurity thresholds in preclinical studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
